molecular formula C11H13BrO5S B15225182 Rel-(3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-yl methanesulfonate

Rel-(3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-yl methanesulfonate

Cat. No.: B15225182
M. Wt: 337.19 g/mol
InChI Key: SMCWDARAPFHGIW-QWRGUYRKSA-N
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Description

Rel-(3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-yl methanesulfonate is a synthetic organic compound characterized by its tetrahydrofuran ring substituted with a bromophenoxy group and a methanesulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-yl methanesulfonate typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving diols or halohydrins under acidic or basic conditions.

    Introduction of the Bromophenoxy Group: The bromophenoxy group is introduced via nucleophilic substitution reactions, where a bromophenol reacts with an appropriate leaving group on the tetrahydrofuran ring.

    Methanesulfonate Ester Formation: The final step involves the esterification of the hydroxyl group on the tetrahydrofuran ring with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Rel-(3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-yl methanesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate ester group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The bromophenoxy group can participate in oxidation and reduction reactions, potentially altering the electronic properties of the compound.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding alcohol and methanesulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Substituted tetrahydrofuran derivatives.

    Oxidation: Bromophenoxy derivatives with altered oxidation states.

    Hydrolysis: Tetrahydrofuran-3-ol and methanesulfonic acid.

Scientific Research Applications

Rel-(3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-yl methanesulfonate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It can be employed in the study of biological pathways and mechanisms, particularly those involving nucleophilic substitution reactions.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of Rel-(3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-yl methanesulfonate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through covalent or non-covalent interactions. The bromophenoxy group can participate in hydrogen bonding, π-π interactions, and halogen bonding, while the methanesulfonate ester can undergo nucleophilic attack, leading to the formation of covalent adducts.

Comparison with Similar Compounds

Similar Compounds

  • Rel-(3S,4S)-4-(4-chlorophenoxy)tetrahydrofuran-3-yl methanesulfonate
  • Rel-(3S,4S)-4-(4-fluorophenoxy)tetrahydrofuran-3-yl methanesulfonate
  • Rel-(3S,4S)-4-(4-methylphenoxy)tetrahydrofuran-3-yl methanesulfonate

Uniqueness

Rel-(3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-yl methanesulfonate is unique due to the presence of the bromophenoxy group, which imparts distinct electronic and steric properties compared to its chloro, fluoro, and methyl analogs

Properties

Molecular Formula

C11H13BrO5S

Molecular Weight

337.19 g/mol

IUPAC Name

[(3S,4S)-4-(4-bromophenoxy)oxolan-3-yl] methanesulfonate

InChI

InChI=1S/C11H13BrO5S/c1-18(13,14)17-11-7-15-6-10(11)16-9-4-2-8(12)3-5-9/h2-5,10-11H,6-7H2,1H3/t10-,11-/m0/s1

InChI Key

SMCWDARAPFHGIW-QWRGUYRKSA-N

Isomeric SMILES

CS(=O)(=O)O[C@H]1COC[C@@H]1OC2=CC=C(C=C2)Br

Canonical SMILES

CS(=O)(=O)OC1COCC1OC2=CC=C(C=C2)Br

Origin of Product

United States

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